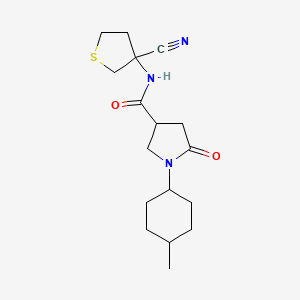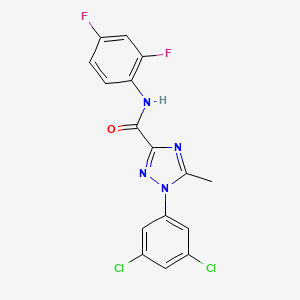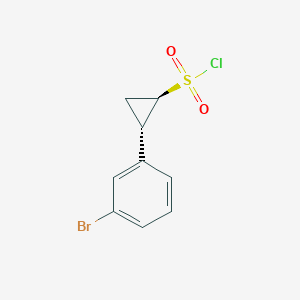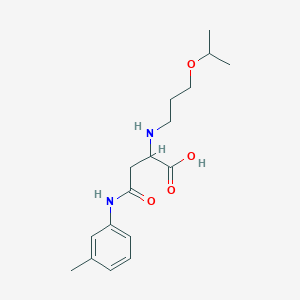
N-(3-cyanothiolan-3-yl)-1-(4-methylcyclohexyl)-5-oxopyrrolidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-cyanothiolan-3-yl)-1-(4-methylcyclohexyl)-5-oxopyrrolidine-3-carboxamide, also known as CTOP, is a selective antagonist of the mu-opioid receptor. It was first synthesized in 1990 and has since been used extensively in scientific research to understand the mechanisms of opioid addiction and pain relief.
作用機序
N-(3-cyanothiolan-3-yl)-1-(4-methylcyclohexyl)-5-oxopyrrolidine-3-carboxamide selectively binds to the mu-opioid receptor and blocks the binding of endogenous opioids such as endorphins and enkephalins. This prevents the activation of the receptor and the subsequent release of dopamine, which is responsible for the rewarding effects of opioids. N-(3-cyanothiolan-3-yl)-1-(4-methylcyclohexyl)-5-oxopyrrolidine-3-carboxamide has also been shown to reduce the development of tolerance to opioids, suggesting that it may be useful in the treatment of opioid addiction.
Biochemical and Physiological Effects
N-(3-cyanothiolan-3-yl)-1-(4-methylcyclohexyl)-5-oxopyrrolidine-3-carboxamide has been shown to have several biochemical and physiological effects. It has been shown to reduce the release of dopamine in the nucleus accumbens, a key brain region involved in reward processing. N-(3-cyanothiolan-3-yl)-1-(4-methylcyclohexyl)-5-oxopyrrolidine-3-carboxamide has also been shown to reduce the development of tolerance to opioids, suggesting that it may be useful in the treatment of opioid addiction.
実験室実験の利点と制限
N-(3-cyanothiolan-3-yl)-1-(4-methylcyclohexyl)-5-oxopyrrolidine-3-carboxamide has several advantages for lab experiments. It is a highly selective antagonist of the mu-opioid receptor, which allows for the specific study of this receptor. N-(3-cyanothiolan-3-yl)-1-(4-methylcyclohexyl)-5-oxopyrrolidine-3-carboxamide has also been shown to have a long duration of action, which allows for extended experiments. However, N-(3-cyanothiolan-3-yl)-1-(4-methylcyclohexyl)-5-oxopyrrolidine-3-carboxamide has several limitations as well. It is not orally bioavailable, which limits its use in animal studies. N-(3-cyanothiolan-3-yl)-1-(4-methylcyclohexyl)-5-oxopyrrolidine-3-carboxamide also has a relatively low potency, which may make it less useful in certain experiments.
将来の方向性
There are several future directions for the use of N-(3-cyanothiolan-3-yl)-1-(4-methylcyclohexyl)-5-oxopyrrolidine-3-carboxamide in scientific research. One area of interest is the study of the role of the mu-opioid receptor in pain relief and addiction. N-(3-cyanothiolan-3-yl)-1-(4-methylcyclohexyl)-5-oxopyrrolidine-3-carboxamide may be useful in the development of new treatments for opioid addiction and pain relief. Another area of interest is the study of the interaction between the mu-opioid receptor and other neurotransmitter systems, such as the dopamine and serotonin systems. N-(3-cyanothiolan-3-yl)-1-(4-methylcyclohexyl)-5-oxopyrrolidine-3-carboxamide may be useful in understanding the complex interactions between these systems and the role they play in addiction and reward processing.
合成法
The synthesis of N-(3-cyanothiolan-3-yl)-1-(4-methylcyclohexyl)-5-oxopyrrolidine-3-carboxamide involves several steps, starting with the reaction of 4-methylcyclohexanone with ammonium acetate to form 4-methylcyclohexanone oxime. This is then reacted with thionyl chloride to form 4-methylcyclohexanone oxime chloride, which is further reacted with 3-mercapto-1,2-propanediol to form the key intermediate, 3-(4-methylcyclohexyl)-3-cyanothiolan-1-ol. This intermediate is then reacted with 1,1'-carbonyldiimidazole and N-methylpyrrolidine to form the final product, N-(3-cyanothiolan-3-yl)-1-(4-methylcyclohexyl)-5-oxopyrrolidine-3-carboxamide.
科学的研究の応用
N-(3-cyanothiolan-3-yl)-1-(4-methylcyclohexyl)-5-oxopyrrolidine-3-carboxamide has been used extensively in scientific research to understand the mechanisms of opioid addiction and pain relief. It has been shown to selectively block the mu-opioid receptor, which is responsible for the analgesic effects of opioids as well as their addictive properties. N-(3-cyanothiolan-3-yl)-1-(4-methylcyclohexyl)-5-oxopyrrolidine-3-carboxamide has also been used to study the role of the mu-opioid receptor in reward processing and social behavior.
特性
IUPAC Name |
N-(3-cyanothiolan-3-yl)-1-(4-methylcyclohexyl)-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O2S/c1-12-2-4-14(5-3-12)20-9-13(8-15(20)21)16(22)19-17(10-18)6-7-23-11-17/h12-14H,2-9,11H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNOYWIANHHCCCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)N2CC(CC2=O)C(=O)NC3(CCSC3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-cyanothiolan-3-yl)-1-(4-methylcyclohexyl)-5-oxopyrrolidine-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 3-[(2-chloroacetyl)amino]-3-(4-isopropylphenyl)propanoate](/img/structure/B2906656.png)
![9H-Fluoren-9-ylmethyl N-[(3-fluoroazetidin-3-yl)methyl]carbamate;hydrochloride](/img/structure/B2906660.png)



![N-(Cyanomethyl)-2-[1-(1-ethylbenzimidazol-2-yl)ethylamino]acetamide](/img/structure/B2906664.png)


![2-(methylamino)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2906670.png)

![{1-methyl-5-[(4-methylphenyl)sulfonyl]-3-phenyl-1H-pyrazol-4-yl}methanol](/img/structure/B2906673.png)
![2-[(3,4-Dimethoxyphenyl)carbonylthio]-6-methyl-1,5,6-trihydropyrimidin-4-one](/img/structure/B2906674.png)

![6-[(Tetrahydro-2H-pyran-4-yl)methoxy]pyrimidine-4-carboxylic acid](/img/structure/B2906677.png)